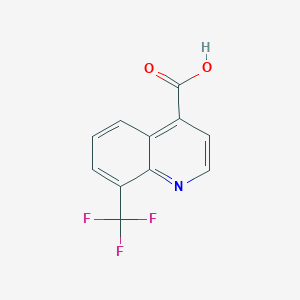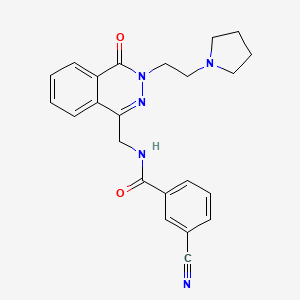
N-(1-aminopropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescence Chemosensors
N-(1-aminopropan-2-yl)aniline derivatives have been designed and synthesized as efficient chemosensors. For instance, anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole have shown high selectivity and sensitivity towards Al3+ ion over other cations in aqueous solutions. These chemosensors exhibit a 1:1 binding stoichiometry with Al3+ and have been utilized for imaging intracellular Al3+ ions in living cells through confocal fluorescence microscopy techniques. Such applications demonstrate the potential of this compound derivatives in the field of chemosensory materials and bioimaging (Shree et al., 2019).
Electroluminescence
This compound derivatives have been used to create color-tunable emitting amorphous molecular materials for electroluminescence. Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and its variants have displayed intense fluorescence emission and reversible anodic oxidation and cathodic reduction. These materials function as emitting materials for organic electroluminescent (EL) devices, emitting multicolor light including white, and serve as host materials for emissive dopants in organic EL devices, allowing for color tuning and enhanced performance (Doi et al., 2003).
Anti-static and Conductive Materials
This compound derivatives have been investigated for their intrinsic protonic doping ability, leading to highly soluble self-doped homopolymers and copolymers. These materials, when blended with low-density polyethylene (LDPE), have shown effective antistatic properties, making them suitable for use in protective paints and antistatic materials (Bhandari et al., 2009).
Corrosion Inhibition
Certain this compound derivatives have been synthesized as corrosion inhibitors. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown to inhibit the corrosion of mild steel in acidic environments. The adsorption of this compound on mild steel surfaces adheres to Langmuir’s isotherm, indicating its potential as a corrosion inhibitor for industrial applications (Daoud et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-N-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZJSNWTEPRULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)



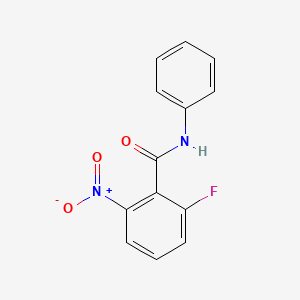
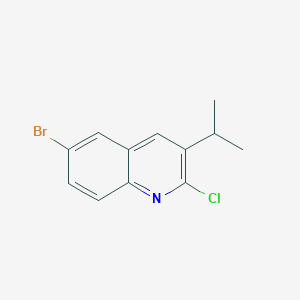
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2584983.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584984.png)
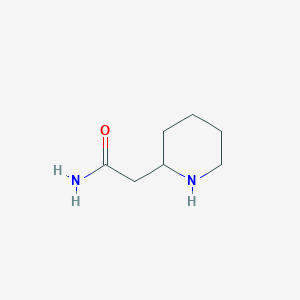
![2,4-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2584990.png)


